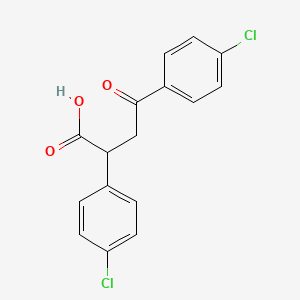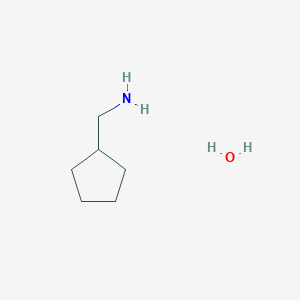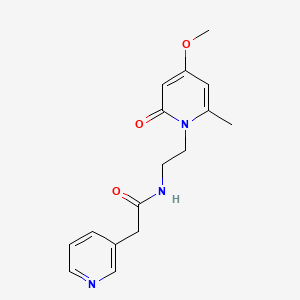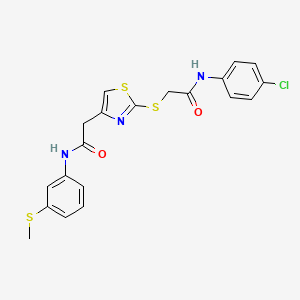
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H16N4OS2 and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research on closely related chemical compounds has indicated potential applications in anticancer activities. For instance, derivatives of similar acetamide compounds were synthesized and exhibited reasonable anticancer activity against various human tumor cell lines, including melanoma-type cell lines. These compounds highlight the relevance of thiazole and pyridazinyl motifs in developing anticancer agents (Duran & Demirayak, 2012).
Antibacterial Evaluation
Further research into related heterocyclic compounds containing sulfonamido moieties has shown significant promise as antibacterial agents. Precursor compounds were reacted with a variety of active methylene compounds, producing derivatives that exhibited high antibacterial activities, indicating the potential for developing new antibacterial drugs from similar chemical frameworks (Azab, Youssef, & El-Bordany, 2013).
Antioxidant and Antitumor Evaluation
Compounds related to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide have also been evaluated for their antioxidant and antitumor properties. N-substituted-2-amino-1,3,4-thiadiazoles, for example, have been synthesized and shown promising results in cytotoxicity and antioxidant activities, suggesting that similar compounds could have potential therapeutic applications in managing oxidative stress and tumor growth (Hamama, Gouda, Badr, & Zoorob, 2013).
Anticonvulsant Activity
The synthesis of alkanamide derivatives bearing 5-membered heterocyclic rings has revealed compounds with significant anticonvulsant activity. Such research indicates the potential for developing new treatments for epilepsy and seizure disorders using structurally similar acetamide derivatives (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).
Glutaminase Inhibition for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated as glutaminase inhibitors, a key target in cancer therapy. Some analogs showed similar potency to BPTES with better solubility, indicating their potential use in treating cancers that are dependent on glutaminase for growth and survival (Shukla et al., 2012).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary greatly depending on their structure and the specific biological activity they exhibit.
Mode of Action
The mode of action of thiazole derivatives also depends on their specific biological activity. For example, some thiazole derivatives may act as inhibitors of certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, some thiazole derivatives may interfere with the synthesis of certain proteins or other biomolecules, while others may affect signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific structure and the route of administration .
Result of Action
The result of the action of thiazole derivatives can range from the alleviation of symptoms in certain diseases to the inhibition of the growth of certain types of cells .
Action Environment
The action environment of thiazole derivatives can be influenced by various factors, including the pH of the environment, the presence of other substances, and the specific characteristics of the target cells or organisms .
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11-17(24-12(2)18-11)14-8-9-16(21-20-14)23-10-15(22)19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFYIXMVSHSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)







![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

